molecular formula C12H14ClNOS B6201627 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride CAS No. 2694744-94-8

1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B6201627
CAS No.: 2694744-94-8
M. Wt: 255.8
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Description

1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Propan-1-one Moiety: The propan-1-one moiety is introduced via a Friedel-Crafts acylation reaction using a propanoyl chloride derivative.

    Methylation of the Amino Group: The amino group is methylated using methylamine under basic conditions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzothiophene carboxylic acid or benzothiophene ketone.

    Reduction: Formation of 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride involves interaction with various molecular targets:

    Molecular Targets: The compound primarily targets monoamine transporters, including dopamine, norepinephrine, and serotonin transporters.

    Pathways Involved: It modulates the release and reuptake of neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission.

Comparison with Similar Compounds

1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride can be compared with other substituted cathinones:

    Similar Compounds: Examples include 3,4-methylenedioxymethamphetamine (MDMA), methylone, and mephedrone.

    Uniqueness: The presence of the benzothiophene core distinguishes it from other substituted cathinones, potentially leading to different pharmacological effects and applications.

Properties

CAS No.

2694744-94-8

Molecular Formula

C12H14ClNOS

Molecular Weight

255.8

Purity

95

Origin of Product

United States

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